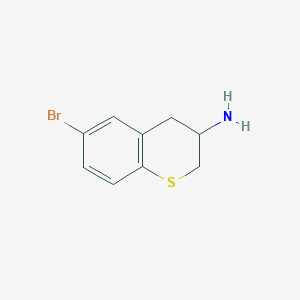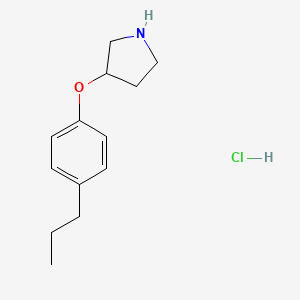
3-(4-Propylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(4-Propylphenoxy)pyrrolidine hydrochloride is a chemical compound . It has a molecular weight of 255.78 g/mol. The compound is part of the pyrrolidine class, which is a five-membered nitrogen heterocycle . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Integrated Transition Metal Catalysed Reactions : Research on polysubstituted 4-(phenoxymethyl)-3-pyrrolines and isomeric 4-(phenoxymethylene)pyrrolidines shows that these compounds can be synthesized through sequential one-pot coupling involving propargylamines, vinyl sulfones or nitroalkenes, and phenolic derivatives. This process integrates Cu-catalysed cycloaddition with Pd-catalysed allylic substitution reactions (Clique, Vassiliou, Monteiro, & Balme, 2002).
Synthesis of Pyrroline and Pyrrolidine Derivatives : Another study demonstrates the synthesis of polysubstituted 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones. These compounds, including derivatives of 3-(4-Propylphenoxy)pyrrolidine hydrochloride, are valuable for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Preparation of Thermal Stable and Hydrophobic Polyimides : Research indicates the potential of 3-(4-Propylphenoxy)pyrrolidine hydrochloride derivatives in the synthesis of organosoluble, thermal stable, and hydrophobic polyimides. These polyimides exhibit high thermal stability and excellent hydrophobicity, making them suitable for various industrial applications (Huang et al., 2017).
Catalysis and Reagent Applications
Use as a Catalyst : A study on 4-(N,N-Dimethylamino)pyridine hydrochloride, a similar compound to 3-(4-Propylphenoxy)pyrrolidine hydrochloride, discusses its use as a recyclable catalyst for acylation of inert alcohols and phenols. This indicates potential catalytic applications for 3-(4-Propylphenoxy)pyrrolidine hydrochloride in similar chemical processes (Liu, Ma, Liu, & Wang, 2014).
Pyrrole and Pyrrolidine Derivatives Synthesis : Pyrrolidines, including those derived from 3-(4-Propylphenoxy)pyrrolidine hydrochloride, are crucial in synthesizing many biological molecules, including heme and chlorophyll. These derivatives are prepared via condensation of amines with carbonyl-containing compounds, indicating the significance of 3-(4-Propylphenoxy)pyrrolidine hydrochloride in biochemical applications (Anderson & Liu, 2000).
Biochemical Applications
- Anti-Inflammatory and Anticancer Potential : Research on derivatives of pyrrolidine, including 3-(4-Propylphenoxy)pyrrolidine hydrochloride, suggests their potential in developing anti-inflammatory and anticancer drugs. For example, some studies have identified specific pyrrolidine derivatives with significant anti-inflammatory activities and potential for clinical application (Ikuta et al., 1987).
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-propylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-3-11-4-6-12(7-5-11)15-13-8-9-14-10-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACONUQCPRMHECB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Propylphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



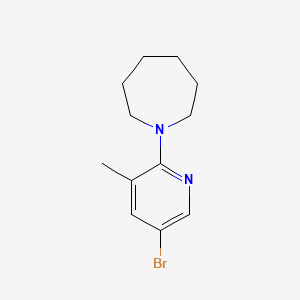
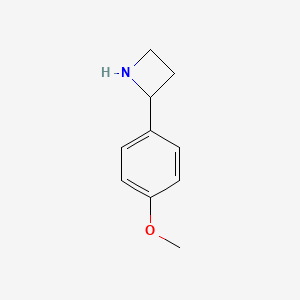
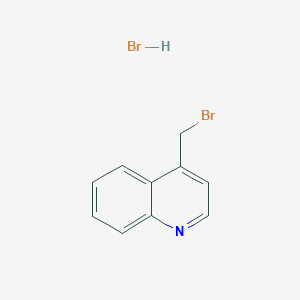
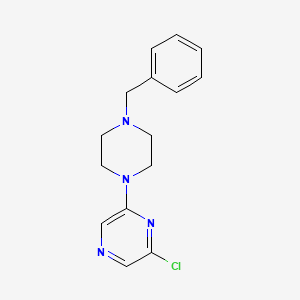
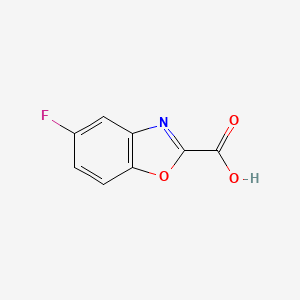
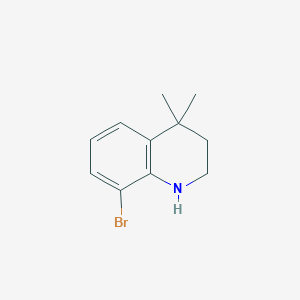
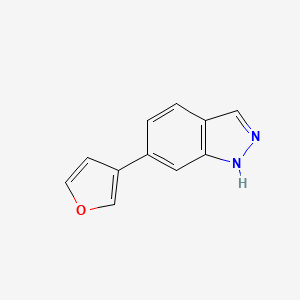
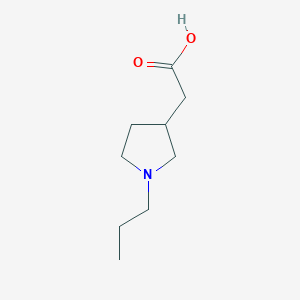
![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)
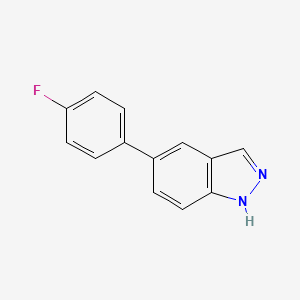
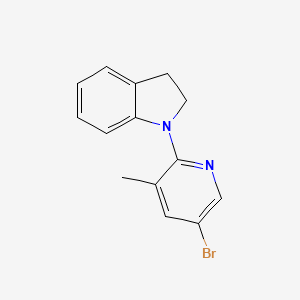
![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)
